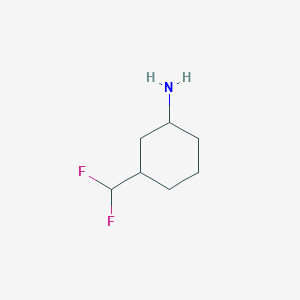

3-(Difluoromethyl)cyclohexan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Difluoromethyl)cyclohexan-1-amine is a chemical compound with the molecular formula C7H13F2N . It has a molecular weight of 149.18 .

Synthesis Analysis

The synthesis of this compound and similar compounds has been a topic of research in recent years . The process involves difluoromethylation, which is the formation of a bond between a carbon atom and a difluoromethyl group (CF2H). This process has seen significant advances, with methods developed for transferring CF2H to carbon atoms in various contexts .Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexane ring with a difluoromethyl group and an amine group attached . The InChI code for this compound is 1S/C7H13F2N/c8-7(9)5-2-1-3-6(10)4-5/h5-7H,1-4,10H2 .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Environmental Remediation and Water Treatment

- Amine-functionalized sorbents, including structures similar to 3-(Difluoromethyl)cyclohexan-1-amine, are critical in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These compounds, because of their strong electrostatic and hydrophobic interactions, offer alternative solutions for PFAS control in municipal water and wastewater treatment, showing high removal efficiency at relatively low concentrations of PFAS (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Catalysis and Organic Synthesis

- In the context of catalytic oxidation of cyclohexene, derivatives of cyclohexane, possibly akin to this compound, have been examined for their ability to produce various valuable chemical intermediates. These findings are pivotal for the chemical industry, as they open avenues for synthesizing compounds with specific oxidation states and functional groups through controllable and selective catalytic processes (Cao et al., 2018).

Polymer Chemistry

- Amine-functionalized metal–organic frameworks (MOFs), which can be related to the functionality seen in this compound, are explored for their enhanced CO2 sorption capacities. The incorporation of amino functionalities into MOFs significantly improves their performance in CO2 capture applications, underlining the importance of amine groups in designing next-generation sorbents (Lin, Kong, & Chen, 2016).

Advanced Materials

- The study of amine-initiated polymerizations opens up innovative pathways for synthesizing polymers with precise control over their structure and properties. Research into using amines as (co)initiators in the ring-opening polymerization of aliphatic cyclic esters highlights the versatility and potential of amines, like those in this compound, in developing new polymeric materials (Duda, Biela, Kowalski, & Libiszowski, 2005).

Environmental Science

- The degradation of nitrogen-containing hazardous compounds, including amines, through advanced oxidation processes (AOPs) is critical for removing recalcitrant pollutants from the environment. This research is essential for developing more effective water treatment technologies and understanding the environmental fate of nitrogen-containing compounds (Bhat & Gogate, 2021).

Safety and Hazards

The compound is classified as dangerous, with hazard statements indicating that it is flammable, harmful if swallowed, causes skin irritation, causes eye irritation, and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

The field of difluoromethylation, which includes compounds like 3-(Difluoromethyl)cyclohexan-1-amine, has seen significant advances and is of interest for process chemistry . Future research directions may include the development of more efficient synthesis methods, exploration of the compound’s reactivity, and investigation of its potential applications in pharmaceutical and agrochemical contexts .

Mecanismo De Acción

Target of Action

It is known that difluoromethylated compounds often interact with various biological systems .

Mode of Action

It is known that difluoromethyl groups can form hydrogen bonds, which may influence their interaction with biological targets .

Biochemical Pathways

Difluoromethylated compounds have been incorporated into numerous bioactive compounds, including drugs, herbicides, and fungicides .

Result of Action

Difluoromethylated compounds are known to have various biological activities .

Propiedades

IUPAC Name |

3-(difluoromethyl)cyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2N/c8-7(9)5-2-1-3-6(10)4-5/h5-7H,1-4,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZHFSHPTHUYEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[4-(pyridin-4-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2560661.png)

![5-[(4-methylphenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide](/img/structure/B2560664.png)

![N-(oxolan-2-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2560665.png)

![N-[2-(2-methylindol-1-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2560667.png)

![3-(1,3-Benzodioxol-5-yl)-8-fluoro-5-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2560669.png)

![3-(1-methyl-1H-pyrazol-4-yl)-1-[4-(thiophen-3-yl)benzoyl]piperidine](/img/structure/B2560676.png)

![2-(4-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2560678.png)

![Methyl 3-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethoxy]benzoate](/img/structure/B2560681.png)